molecular formula C11H8ClNO2 B2889664 6-Chloro-2-methylquinoline-8-carboxylic acid CAS No. 1369177-63-8

6-Chloro-2-methylquinoline-8-carboxylic acid

Cat. No.: B2889664
CAS No.: 1369177-63-8
M. Wt: 221.64
InChI Key: KTHJIDBJBJUURV-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline-8-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a quinoline ring substituted with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 8th position. This unique arrangement endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with chlorinating agents to introduce the chlorine atom at the 6th position. The subsequent carboxylation at the 8th position can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carboxylating agents in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloro-2-phenylquinoline
  • 8-Hydroxyquinoline

Comparison: 6-Chloro-2-methylquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications. Its carboxylic acid group enhances its solubility and allows for further functionalization, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-chloro-2-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHJIDBJBJUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369177-63-8
Record name 6-chloro-2-methylquinoline-8-carboxylic acid
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